![molecular formula C8H9BrMgO2 B1591023 3,4-Dimethoxyphenylmagnesium bromide CAS No. 89980-69-8](/img/structure/B1591023.png)
3,4-Dimethoxyphenylmagnesium bromide
Overview
Description
3,4-Dimethoxyphenylmagnesium bromide is a chemical compound that is widely used in scientific research. It is a Grignard reagent that is commonly used in organic chemistry for the synthesis of various organic compounds. This compound is also used in the pharmaceutical industry for the development of new drugs.
Scientific Research Applications
Chemical Synthesis and Reactions
3,4-Dimethoxyphenylmagnesium bromide plays a crucial role in the chemical synthesis of various compounds. For instance, it has been utilized in the synthesis of all-para-brominated oligo(N-phenyl-m-aniline)s, where it contributes to the formation of high-spin cationic states through one-pot procedures from nonbrominated oligomers. This process highlights the compound's versatility in facilitating complex chemical transformations and its potential in material science applications (Ito et al., 2002).
Material Science and Nanotechnology
In material science and nanotechnology, this compound has contributed to advancements in the synthesis and application of nanostructures. For example, the study of magnetically enhanced cytotoxicity of selenium-ferroferric oxide nanocomposites on human osteoblast-like MG-63 cells showcases the potential biomedical applications of materials synthesized using related methodologies. These findings suggest that the compound could be instrumental in the development of novel materials with specific magnetic properties for biomedical applications (Zhou et al., 2010).
Mechanism of Action
Target of Action
3,4-Dimethoxyphenylmagnesium bromide is a type of Grignard reagent . Grignard reagents are known for their strong nucleophilic characteristics and are often used in organic synthesis . The primary targets of this compound are electrophilic carbon atoms present in various organic compounds .
Mode of Action
The mode of action of this compound involves the nucleophilic attack on the electrophilic carbon atom of an organic compound . This results in the formation of a new carbon-carbon bond, thereby leading to the synthesis of a wide range of organic compounds .
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific organic compound it reacts with . It is known to participate in grignard reactions, which are fundamental in organic chemistry for the formation of carbon-carbon bonds .
Pharmacokinetics
It is known that grignard reagents, including this compound, are sensitive to moisture and air , which can affect their stability and reactivity.
Result of Action
The result of the action of this compound is the formation of a new organic compound through the creation of a new carbon-carbon bond . The exact molecular and cellular effects depend on the specific organic compound that is synthesized.
Action Environment
The action of this compound is highly influenced by environmental factors. It is sensitive to moisture and air , and thus, must be handled under dry and inert conditions to maintain its reactivity . Additionally, the reaction involving this reagent is typically carried out in an organic solvent like tetrahydrofuran .
properties
IUPAC Name |
magnesium;1,2-dimethoxybenzene-5-ide;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUXWTJDOUGUTNI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=[C-]C=C1)OC.[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrMgO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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